N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide” is a compound that belongs to the class of 2-aminopyrimidine derivatives . These compounds have been studied for their antitrypanosomal and antiplasmodial activities .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process for “this compound” is not explicitly mentioned in the available sources.Scientific Research Applications
Chemical Synthesis and Biological Activity
The compound N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide, due to its complex structure, finds application in the synthesis of various heterocyclic compounds that exhibit significant biological activities. Research in this area primarily focuses on the synthesis of novel heterocyclic compounds and exploring their potential as therapeutic agents.
Heterocyclic Compound Synthesis : The condensation of specific amines with carboxylate esters, including ethyl pyridine-2-carboxylate, leads to the formation of heterocyclic compounds like pyrimidin-4(3H)-ones. These compounds, upon further chemical modifications, have been explored for their ability to amplify the effects of phleomycin against bacterial strains such as Escherichia coli (Brown & Cowden, 1982).
Antiprotozoal Agents : A derivative, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, showcases potent antiprotozoal activity. This compound, through a series of synthetic steps starting from 2-acetylfuran, has demonstrated strong DNA affinities and significant in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).
Antimicrobial Compounds : Research involving the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate has resulted in compounds with antimicrobial properties. These compounds underwent screening for activity against various microbial strains, indicating the potential for therapeutic application (Ravindra et al., 2008).
Histone Deacetylase Inhibitor : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound that inhibits histone deacetylases (HDACs), showcasing significant antitumor activity both in vitro and in vivo. It operates by blocking cancer cell proliferation and inducing apoptosis, demonstrating the potential for cancer therapy (Zhou et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for collagen stability.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor
Pharmacokinetics
It’s suggested that the presence of electron-withdrawing groups in the compound might facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine . This could potentially affect the compound’s bioavailability.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound could lead to a decrease in the formation of stable collagen . This could have various effects at the molecular and cellular levels, potentially affecting processes such as tissue repair and fibrosis.
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-21-15(11-16(22-12)23-14-6-2-3-7-18-14)19-8-9-20-17(24)13-5-4-10-25-13/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H2,18,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFSFMQKDQXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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